Methyl (R)-2-[4-[[(trifluoromethyl)sulfonyl]oxy]phenyl]propanoate
Description
Methyl (R)-2-[4-[[(trifluoromethyl)sulfonyl]oxy]phenyl]propanoate is a chiral ester featuring a trifluoromethylsulfonyloxy (triflate) group attached to a para-substituted phenyl ring. This compound is characterized by its high reactivity due to the triflate group, a superior leaving group in nucleophilic substitution reactions. It is commonly utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where stereochemical control is critical . Key properties include:
- Molecular formula: C₁₂H₁₃F₃O₅S (inferred from structural analysis).
- Stereochemistry: The (R)-configuration at the propanoate α-carbon ensures enantioselective applications.
- Stability: Requires inert storage conditions to prevent hydrolysis of the triflate group.
Properties
Molecular Formula |
C11H11F3O5S |
|---|---|
Molecular Weight |
312.26 g/mol |
IUPAC Name |
methyl (2R)-2-[4-(trifluoromethylsulfonyloxy)phenyl]propanoate |
InChI |
InChI=1S/C11H11F3O5S/c1-7(10(15)18-2)8-3-5-9(6-4-8)19-20(16,17)11(12,13)14/h3-7H,1-2H3/t7-/m1/s1 |
InChI Key |
FVDSSOJAXHHBNT-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F)C(=O)OC |
Canonical SMILES |
CC(C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Detailed Preparation Methods
Starting Materials and Protection Strategies
- The precursor is often methyl (R)-2-(4-hydroxyphenyl)propanoate or its amino-protected derivatives such as (R)-methyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate.
- Protection of amino groups with tert-butoxycarbonyl (Boc) is common to prevent side reactions during triflylation.
Triflylation Reaction Conditions
The triflylation step involves the reaction of the phenolic hydroxyl group with trifluoromethanesulfonic anhydride (Tf2O) or trifluoromethanesulfonyl fluoride reagents, typically in the presence of a base such as N,N-diisopropylethylamine (DIPEA) or alkali metal carbonates.
Typical Reaction Setup:
| Parameter | Description |
|---|---|
| Reagents | Trifluoromethanesulfonic anhydride (Tf2O) or trifluoromethanesulfonyl fluoride (PhNTf2) |
| Base | N,N-diisopropylethylamine (DIPEA), potassium carbonate (K2CO3), or other alkali metal bases |
| Solvent | Anhydrous acetonitrile (MeCN), dimethylformamide (DMF), tetrahydrofuran (THF), or dioxane |
| Temperature | Typically room temperature (20–25 °C) |
| Reaction Time | 16–18 hours |
| Molar Ratios | 1.0 equivalent of phenol substrate; 1.5 equivalents of triflylating agent; 2–3 equivalents base |
Representative Procedure (Adapted from Literature)
- In a dry two-chamber reactor, the triflylating reagent (e.g., N-phenyltrifluoromethanesulfonimide, PhNTf2) and fluoride source are placed in chamber A.
- The phenolic substrate, base (DIPEA), and solvent (MeCN) are placed in chamber B under a cold water bath.
- The reactor is sealed, and solvent is added to chamber A through a septum.
- The mixture is stirred at room temperature for 16–18 hours.
- The reaction progress is monitored by ^19F NMR spectroscopy to confirm conversion and yield.
Hydrolysis and Workup
- After completion, the reaction mixture is typically quenched and extracted.
- Washing with buffer solutions (pH ~4.2) and brine removes impurities.
- Drying over sodium sulfate and evaporation under reduced pressure yields the triflylated product, often as a brown oil or solid.
- Purification by recrystallization or chromatography may be performed depending on purity requirements.
Analytical Data and Yields
| Parameter | Typical Value / Observation |
|---|---|
| Conversion (by ^19F NMR) | >90% under optimized conditions |
| Isolated Yield | 40–85% depending on substrate and conditions |
| Physical State | Brown oil or solid |
| Melting Point | Not always reported; varies with purity |
| Spectroscopic Confirmation | ^1H NMR, ^13C NMR, ^19F NMR, IR spectra confirm structure |
| Key NMR Shifts | Characteristic triflyl group fluorine signals in ^19F NMR |
Example data from a fluorosulfation reaction of a related phenol showed:
| Entry | H+ Source | Conversion (%) | Yield (%) | Product Ratio (desired:side) |
|---|---|---|---|---|
| 1 | Trifluoroacetic acid (1 mL) | 49 | 1.5 | 97:3 |
| 3 | 0.1 M H2SO4 (0.75 mL) | 92 | 85 | 8:92 |
This indicates that acid source and concentration significantly influence yield and selectivity.
Variations and Optimization
- Use of different bases (K2CO3, NaOH, LiOH) in water-miscible solvents like methanol, ethanol, or tetrahydrofuran can affect reaction efficiency and selectivity.
- Protecting groups on amino functionalities (e.g., Boc) are critical to avoid side reactions during triflylation.
- Reaction temperature and time are optimized to balance conversion and minimize decomposition.
- Choice of solvent influences solubility and reaction rate; acetonitrile and DMF are preferred for their polarity and ability to dissolve reagents.
Summary Table of Key Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Methyl ®-2-[4-[[(trifluoromethyl)sulfonyl]oxy]phenyl]propanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced products with different functional groups.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new compounds with different functional groups.
Scientific Research Applications
Methyl ®-2-[4-[[(trifluoromethyl)sulfonyl]oxy]phenyl]propanoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl ®-2-[4-[[(trifluoromethyl)sulfonyl]oxy]phenyl]propanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl (R)-2-((tert-Butoxycarbonyl)amino)-3-(4-(((Trifluoromethyl)sulfonyl)oxy)phenyl)propanoate (CAS 149709-56-8)
This compound () shares the triflate-substituted phenyl moiety but differs by incorporating a tert-butoxycarbonyl (BOC)-protected amino group at the β-position of the propanoate chain.
Key Differences :
- The BOC group in the analog enhances steric bulk, reducing reactivity compared to the target compound.
Patent-Derived Propanoate Esters ()
Compounds such as [(1S,2S)-1-methyl-2-[2-(trifluoromethyl)phenyl]propyl] (2S)-2-[(3-hydroxy-4-methoxy-pyridine-2-carbonyl)amino]propanoate exhibit structural parallels but feature:
- Varied Substituents : Fluoro, methyl, or methoxy groups on the aryl ring.
- Extended Backbones: Additional pyridine-carbonyl-amino moieties.
| Property | Target Compound | Patent Compound Example |
|---|---|---|
| Reactivity | High (triflate leaving group) | Moderate (stable ester linkages) |
| Applications | Synthetic intermediate | Likely pharmacological (enzyme inhibition) |
| Stereochemical Complexity | Single (R)-center | Multiple chiral centers (1S,2S; 2S) |
Key Differences :
- Patent compounds are designed for biological activity (e.g., kinase inhibition), whereas the target compound is primarily a synthetic intermediate.
- The triflate group in the target compound enables faster substitution reactions compared to stable aryl ethers in patent examples.
Tetrahydrofurfuryl Acrylate/Methacrylate ()
While unrelated structurally, these acrylates demonstrate how functional groups dictate toxicity and metabolism:
| Property | Target Compound | Tetrahydrofurfuryl Acrylate |
|---|---|---|
| Functional Group | Triflate ester | Acrylate ester |
| Metabolism | Hydrolysis to triflic acid | Hydrolysis to tetrahydrofurfuryl alcohol |
| Toxicity | Limited data | Sensitization, polymerization hazards |
Key Insight : Unlike acrylates, the target compound’s triflate group poses risks of releasing corrosive triflic acid upon hydrolysis .
Research Findings and Implications
- Reactivity Hierarchy : Triflate esters > BOC-protected analogs > stable aryl ethers (e.g., patent compounds).
- Stereochemical Impact : The (R)-configuration in the target compound may enhance binding specificity in chiral synthesis compared to racemic analogs.
- Toxicity Profile : Triflate derivatives require careful handling due to hydrolytic hazards, whereas patent compounds prioritize pharmacological safety.
Biological Activity
Methyl (R)-2-[4-[[(trifluoromethyl)sulfonyl]oxy]phenyl]propanoate, a compound with diverse applications in medicinal chemistry and agrochemicals, has garnered attention due to its significant biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a trifluoromethyl group, which is known to enhance biological activity through increased metabolic stability and lipid solubility. This structural feature contributes to its membrane permeability and interaction with various biological targets.
- Protein Interactions : The trifluoromethyl group facilitates strong interactions with protein targets through hydrogen and halogen bonding. These interactions are crucial for the compound's biological efficacy, particularly in inhibiting specific enzymes involved in disease processes .
- Cytotoxicity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit the growth of breast cancer cells (MCF-7) and other tumor cell lines, indicating its potential as an anticancer agent .
Biological Activity Data
The following table summarizes key findings from research studies on the biological activity of this compound:
Case Studies
- Anticancer Efficacy : A study evaluated the compound's effects on various cancer cell lines, revealing significant inhibition of cell proliferation, particularly in hormone-dependent cancers like breast cancer. The mechanism was attributed to apoptosis induction and cell cycle arrest .
- Anti-inflammatory Properties : Research also indicated that this compound could inhibit COX-2 and lipoxygenases, suggesting its potential in treating inflammatory conditions .
- Agricultural Applications : The compound has been explored as a plant protection agent due to its efficacy against pests and diseases, enhancing crop yield and safety compared to traditional agrochemicals .
Q & A
Q. Q1. What are the standard synthetic routes for Methyl (R)-2-[4-[[(trifluoromethyl)sulfonyl]oxy]phenyl]propanoate, and how is stereochemical purity ensured?
The compound is typically synthesized via a two-step process: (i) introduction of the trifluoromethanesulfonyl (triflate) group to a phenolic precursor using triflic anhydride or analogous reagents, and (ii) enantioselective esterification of the propanoic acid derivative. Stereochemical purity is achieved using chiral catalysts (e.g., lipases or transition-metal complexes) or chiral resolving agents. HPLC with chiral columns (e.g., Chiralpak AD-H) and polarimetry are critical for verifying enantiomeric excess (ee >98%) .
Q. Q2. Which analytical methods are most reliable for characterizing this compound?
Key techniques include:
- LCMS : To confirm molecular weight (e.g., observed m/z = [M+H]+ or adducts) and detect impurities .
- HPLC : For purity assessment (>98% by area normalization) and chiral separation .
- NMR : ¹H/¹³C/¹⁹F NMR to verify regiochemistry and triflate group integrity .
- X-ray crystallography : Resolves absolute configuration in crystalline form .
Advanced Mechanistic and Application-Driven Questions
Q. Q3. How does the triflate group influence reactivity in cross-coupling reactions?
The triflate group acts as a superior leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings due to its strong electron-withdrawing nature, enabling efficient displacement under mild conditions. For example, in , triflate displacement with amines occurred at 180°C in NMP, yielding aryl amines with >90% efficiency. Kinetic studies show triflates react faster than tosylates or mesylates in Pd-catalyzed couplings .
Q. Q4. What strategies mitigate racemization during functionalization of the (R)-enantiomer?
Racemization risks arise under basic or high-temperature conditions. Mitigation strategies:
Q. Q5. How is this compound applied in pharmaceutical intermediate synthesis?
It serves as a chiral building block in multi-step syntheses. For instance, describes its use in constructing a pyrrolidine-carboxylic acid derivative via aminolysis and cyclization. The triflate group enables late-stage diversification of aromatic rings in drug candidates targeting kinases or GPCRs .
Data Contradiction and Optimization
Q. Q6. How should researchers address discrepancies in reaction yields when using different catalytic systems?
Contradictions often stem from catalyst loading, ligand selection, or solvent effects. For example, Pd(PPh₃)₄ may underperform vs. XPhos-Pd-G3 in triflate couplings. Systematic screening via DoE (Design of Experiments) is recommended, varying parameters like:
Q. Q7. Why might biological activity assays show variability for derivatives of this compound?
Variability often arises from:
- Impurity profiles : Trace triflic acid residues (from incomplete purification) can inhibit enzymes.
- Stereochemical drift : Partial racemization during functionalization alters binding affinity.
- Solvent effects : DMSO used in assays may destabilize the triflate group. Controls should include enantiopure standards and freshly purified batches .
Safety and Handling Considerations
Q. Q8. What are critical safety protocols for handling this compound?
- Protective measures : Gloves, goggles, and fume hoods are mandatory due to potential triflic acid release.
- Waste disposal : Neutralize residual triflate groups with aqueous NaHCO₃ before incineration .
- Storage : Under inert gas (N₂/Ar) at –20°C to prevent hydrolysis .
Emerging Research Applications
Q. Q9. Can this compound act as a precursor for domino aryne generation?
Yes. The triflate group, when paired with trimethylsilyl (TMS) groups, facilitates aryne formation under fluoride activation (e.g., CsF). This is critical in tandem cycloadditions for polycyclic aromatic systems .
Q. Q10. What computational tools aid in predicting its reactivity or binding modes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
